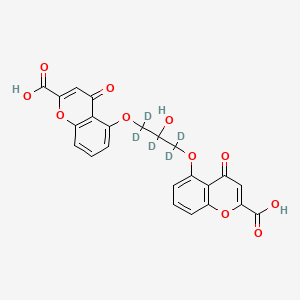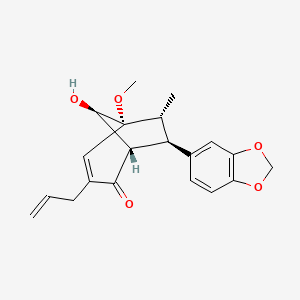
Kadsurenin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadsurenin B is a naturally occurring compound isolated from the plant Piper kadsura (Choisy) Ohwi. It is classified as a neolignan and is known for its diverse pharmacological activities, including neuroprotective, antibacterial, anti-inflammatory, antioxidant, antiplatelet aggregation, cytotoxic, and antiparasitic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kadsurenin B involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the bicyclo(3,2,1) octanoid neolignan structure through a series of cyclization and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it is likely to involve large-scale extraction from Piper kadsura plants, followed by purification processes such as chromatography. Advances in synthetic organic chemistry may also allow for the scalable synthesis of this compound in the future .
Análisis De Reacciones Químicas
Types of Reactions
Kadsurenin B undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced neolignan structures.
Substitution: Introduction of different functional groups to the neolignan core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .
Aplicaciones Científicas De Investigación
Kadsurenin B has a broad spectrum of scientific research applications:
Chemistry: Used as a model compound for studying neolignan synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in neuroprotection, anti-inflammation, and antimicrobial activities.
Mecanismo De Acción
Kadsurenin B exerts its effects primarily through antagonism of the platelet-activating factor receptor. This interaction inhibits platelet aggregation and reduces inflammation. Additionally, this compound’s antioxidant properties help protect cells from oxidative stress, contributing to its neuroprotective and cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Kadsurenin C
- Kadsurenin K
- Kadsurenin L
- Kadsurenon
- Acuminatin
- Licarin A
Uniqueness
Kadsurenin B is unique due to its specific bicyclo(3,2,1) octanoid neolignan structure, which contributes to its distinct pharmacological profile. Compared to similar compounds, this compound exhibits a broader range of activities, particularly in neuroprotection and anti-inflammatory effects .
Propiedades
Fórmula molecular |
C20H22O5 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(1S,5R,6R,7R,8R)-7-(1,3-benzodioxol-5-yl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C20H22O5/c1-4-5-13-9-20(23-3)11(2)16(17(18(13)21)19(20)22)12-6-7-14-15(8-12)25-10-24-14/h4,6-9,11,16-17,19,22H,1,5,10H2,2-3H3/t11-,16+,17-,19-,20+/m1/s1 |
Clave InChI |
ARFBOYDNJXQGTO-MZERNFPUSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H]2[C@H]([C@@]1(C=C(C2=O)CC=C)OC)O)C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CC1C(C2C(C1(C=C(C2=O)CC=C)OC)O)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


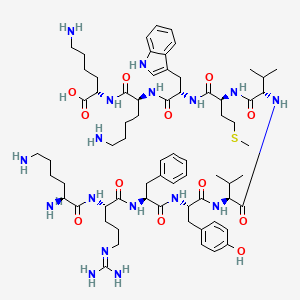
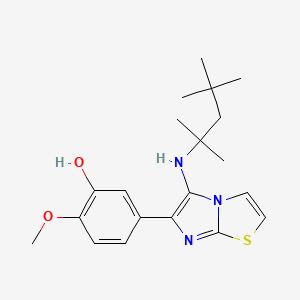


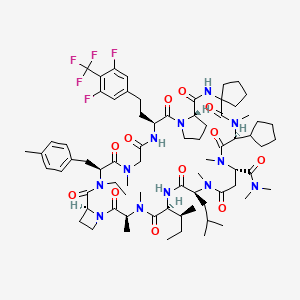
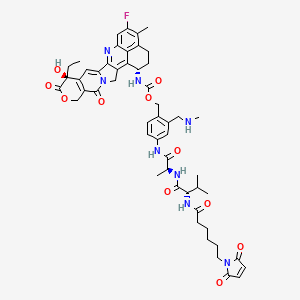

![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)

![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)

![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)
